abciximab

Percutaneous coronary intervention Myocardial infarction Clinical efficacy

Abciximab (CAS 143653-53-6), also known as c7E3 Fab or ReoPro, is a chimeric (mouse/human) monoclonal antibody Fab fragment that functions as a non-competitive antagonist of the platelet glycoprotein (GP) IIb/IIIa (integrin αIIbβ3) receptor, thereby inhibiting the final common pathway of platelet aggregation. Unlike small-molecule GP IIb/IIIa inhibitors (eptifibatide and tirofiban), abciximab binds with high affinity (low Kd) to a distinct recognition site on the receptor complex and exhibits a prolonged platelet half-life (approximately 4 hours) with a short plasma half-life (20–30 minutes), resulting in sustained receptor occupancy despite rapid plasma clearance.

Molecular Formula C24H26OS2Sn
Molecular Weight 0
CAS No. 143653-53-6
Cat. No. B1174564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabciximab
CAS143653-53-6
Molecular FormulaC24H26OS2Sn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abciximab CAS 143653-53-6 Baseline Pharmacology for Procurement and Scientific Selection


Abciximab (CAS 143653-53-6), also known as c7E3 Fab or ReoPro, is a chimeric (mouse/human) monoclonal antibody Fab fragment that functions as a non-competitive antagonist of the platelet glycoprotein (GP) IIb/IIIa (integrin αIIbβ3) receptor, thereby inhibiting the final common pathway of platelet aggregation [1]. Unlike small-molecule GP IIb/IIIa inhibitors (eptifibatide and tirofiban), abciximab binds with high affinity (low Kd) to a distinct recognition site on the receptor complex and exhibits a prolonged platelet half-life (approximately 4 hours) with a short plasma half-life (20–30 minutes), resulting in sustained receptor occupancy despite rapid plasma clearance [2]. These unique pharmacological properties underlie the agent's differentiated clinical profile in percutaneous coronary intervention (PCI) and acute coronary syndromes, which this evidence guide quantifies relative to in-class alternatives.

Why Abciximab Cannot Be Simply Substituted by Other GP IIb/IIIa Inhibitors


Despite sharing a common molecular target (the platelet GP IIb/IIIa receptor), abciximab, eptifibatide, and tirofiban are not therapeutically interchangeable. Abciximab is a large (~48 kDa) chimeric Fab antibody fragment that binds non-competitively to a distinct epitope on the β3 integrin subunit, whereas eptifibatide (a cyclic heptapeptide) and tirofiban (a non-peptide tyrosine derivative) are small-molecule competitive antagonists that occupy the RGD-binding pocket [1]. This fundamental difference in binding mechanism confers divergent pharmacodynamic profiles: abciximab achieves >90% platelet GP IIb/IIIa receptor occupancy that persists for days after discontinuation, while the small-molecule agents exhibit rapid receptor off-rates and platelet function recovery within hours of infusion cessation [2]. Moreover, abciximab exhibits cross-reactivity with the vitronectin receptor (αvβ3) and Mac-1 (αMβ2), contributing to anti-inflammatory effects not shared by tirofiban or eptifibatide. These molecular distinctions translate into quantifiable differences in clinical efficacy, bleeding risk, and immunogenicity that preclude simple in-class substitution without careful consideration of the underlying evidence.

Quantitative Differentiation of Abciximab Versus Eptifibatide, Tirofiban, and Oral GP IIb/IIIa Antagonists


Superior Reduction in Myocardial Infarction Versus Small-Molecule GP IIb/IIIa Inhibitors

In a meta-analysis of 14,644 patients enrolled in eight prospective, randomized, placebo-controlled trials of GP IIb/IIIa inhibitors during PCI, only abciximab-treated patients demonstrated a statistically significant reduction in myocardial infarction (MI) compared to placebo. The rate of MI was 4.3% in the abciximab arm versus 8.5% in the placebo arm (OR 0.49; 95% CI 0.40 to 0.59) [1]. In contrast, treatment with eptifibatide or tirofiban produced no significant effect on MI incidence (OR 0.85; 95% CI 0.69 to 1.04) [1]. This differential effect on MI—a hard clinical endpoint—represents a key factor in therapeutic selection for high-risk PCI patients.

Percutaneous coronary intervention Myocardial infarction Clinical efficacy

GP IIb/IIIa Receptor Occupancy: Abciximab Achieves >95% Occupancy Versus 56–64% for Small Molecules

Flow cytometric analysis of GP IIb/IIIa receptor occupancy in whole blood demonstrated that abciximab at 5 μg/mL achieved 95% receptor occupancy, increasing to 97% at 10 μg/mL [1]. In the same in vitro system, the maximum receptor occupancy attained by tirofiban was only 56%, while eptifibatide reached a maximum of 64% [1]. This near-complete and sustained receptor blockade is attributable to abciximab's high-affinity (low Kd) binding and slow off-rate (platelet half-life ~4 hours) [2], whereas the small-molecule antagonists exhibit high Kd (low affinity) and rapid receptor dissociation.

Pharmacodynamics Receptor occupancy Platelet aggregation

TARGET Trial: Abciximab Superior to Tirofiban for 30-Day Ischemic Composite Endpoint

The Do Tirofiban and ReoPro Give Similar Efficacy Outcomes (TARGET) trial, a double-blind, randomized study of 5,308 patients undergoing coronary stenting, directly compared abciximab and tirofiban. The primary composite endpoint of death, nonfatal MI, or urgent target vessel revascularization (TVR) at 30 days occurred in 6.0% of patients receiving abciximab compared to 7.6% in the tirofiban group, representing a relative risk reduction of 27% (p=0.038) [1]. The difference was driven primarily by a reduction in MI (5.4% vs 6.9%) and urgent TVR (0.7% vs 1.1%) [1]. Major bleeding rates were similar between groups (0.9% abciximab vs 1.0% tirofiban, p=NS) [1].

Coronary stenting Clinical outcomes TARGET trial

Thrombocytopenia Risk: Abciximab 2.4% vs Tirofiban 0.5% in TARGET Trial

Analysis of the TARGET trial (n=4,623 patients receiving study drug) revealed that thrombocytopenia (nadir platelet count <100 × 10⁹/L) developed in 2.4% of patients treated with abciximab compared to 0.5% of those receiving tirofiban (P<0.001) [1]. Prior abciximab treatment within 6 months was the strongest independent predictor (OR 4.4; 95% CI 1.7 to 11.2), followed by baseline creatinine ≥0.8 mg/dL (OR 3.8; 95% CI 1.7 to 8.8) [1]. Importantly, HACA (human antichimeric antibody) development—observed in 4.8% of patients before readministration and 19.0% after—did not neutralize abciximab's in vitro antiplatelet effect or correlate with adverse clinical events [2].

Thrombocytopenia Safety Adverse events

Major Bleeding Risk: Heparin Dose-Dependent and Mitigable with Weight-Adjusted Regimens

A meta-analysis of six randomized controlled trials (n=3,755 patients) evaluating abciximab as adjunctive therapy to PCI for acute MI demonstrated an overall increased risk of major bleeding (OR 1.39; 95% CI 1.03–1.87) [1]. However, the excess bleeding risk was entirely confined to patients receiving a 100 U/kg heparin bolus followed by maintenance infusion (OR 1.89; 95% CI 1.10–3.28); no significant increase in major bleeding was observed when a lower, weight-adjusted heparin bolus of 70 U/kg was employed (OR 1.22; 95% CI 0.85–1.73) [1]. This finding underscores that abciximab's bleeding risk profile is modifiable through optimized adjunctive anticoagulation strategies.

Bleeding risk Heparin co-administration Safety optimization

EPIC Trial: 35% Relative Risk Reduction in 30-Day Composite Endpoint vs Placebo

The landmark EPIC (Evaluation of c7E3 for the Prevention of Ischemic Complications) trial established the foundational efficacy of abciximab in high-risk PCI. At 30 days, the primary composite endpoint of death, MI, repeat angioplasty or bypass surgery for recurrent ischemia, or balloon pump/stent insertion for ischemia was reduced from 12.8% in the placebo group to 8.3% in patients receiving abciximab bolus plus infusion—a 35% relative risk reduction [1]. This benefit was sustained at 6-month and 3-year follow-up [1]. A pooled analysis of EPIC, EPILOG, and EPISTENT trials demonstrated that abciximab reduced the 30-day composite endpoint of death, MI, or urgent revascularization from 11.3% to 5.8% in men and from 12.7% to 6.5% in women (both p<0.001) [2].

Pivotal trial Composite endpoint High-risk PCI

Abciximab Procurement-Driven Application Scenarios Based on Quantitative Evidence


High-Risk Percutaneous Coronary Intervention with Elevated Baseline Ischemic Risk

In patients undergoing high-risk PCI (complex lesions, multivessel disease, or elevated cardiac biomarkers), abciximab is the preferred GP IIb/IIIa inhibitor based on the meta-analytic finding that only abciximab reduces MI (4.3% vs 8.5%, OR 0.49) whereas small-molecule agents show no significant MI reduction (OR 0.85, 95% CI 0.69–1.04) [1]. Procurement decisions should prioritize abciximab for catheterization laboratories with a high proportion of complex PCI cases where peri-procedural MI prevention is paramount.

Coronary Stenting with Need for Maximal Ischemic Protection

The TARGET trial demonstrated that abciximab provides superior 30-day ischemic protection compared to tirofiban in patients undergoing coronary stenting (6.0% vs 7.6% composite event rate; 27% relative risk reduction, p=0.038) without increased major bleeding (0.9% vs 1.0%) [2]. Abciximab should be the agent of choice when maximal peri-procedural ischemic protection is required and the patient has no contraindications to its use.

Readministration Scenarios Requiring Thrombocytopenia Monitoring Protocols

The ReoPro Readministration Registry established that procedural success with abciximab readministration is 94.4% and is not compromised by the presence of HACA (4.8% baseline positive rate; 19.0% post-readministration) [3]. However, the risk of profound thrombocytopenia is elevated in patients receiving abciximab within 1 month of previous treatment (16.5% TCP, 12.2% profound TCP) [3]. Procurement of abciximab for readministration scenarios must be accompanied by institutional protocols for serial platelet count monitoring and immediate access to platelet transfusion support.

Protocol-Driven Use with Low-Dose Weight-Adjusted Heparin to Mitigate Bleeding

Abciximab-associated major bleeding risk is dose-dependent on concomitant heparin administration. Meta-analysis data show that with a 100 U/kg heparin bolus, major bleeding risk is significantly elevated (OR 1.89; 95% CI 1.10–3.28), whereas a 70 U/kg weight-adjusted bolus eliminates excess bleeding (OR 1.22; 95% CI 0.85–1.73) [4]. Institutions procuring abciximab should implement protocolized low-dose heparin regimens (≤70 U/kg bolus), early sheath removal, and strict vascular access site management to achieve an acceptable safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for abciximab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.